molecular formula C23H24N6O3S B15007344 2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]sulfanyl}-1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)ethanone

2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]sulfanyl}-1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)ethanone

Cat. No.: B15007344
M. Wt: 464.5 g/mol
InChI Key: NJOVNBSOIMLIGF-UHFFFAOYSA-N
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Description

2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]sulfanyl}-1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a tetrazole ring, and a pyridoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]sulfanyl}-1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and tetrazole intermediates, followed by their coupling with the pyridoindole moiety under specific reaction conditions. Common reagents used in these reactions include sodium hydroxide, methanol, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]sulfanyl}-1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or tetrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]sulfanyl}-1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]sulfanyl}-1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]sulfanyl}-1-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24N6O3S

Molecular Weight

464.5 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-1-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)ethanone

InChI

InChI=1S/C23H24N6O3S/c1-14-3-5-18-16(9-14)17-11-27(2)8-7-19(17)28(18)22(30)12-33-23-24-25-26-29(23)15-4-6-20-21(10-15)32-13-31-20/h3-6,9-10,17,19H,7-8,11-13H2,1-2H3

InChI Key

NJOVNBSOIMLIGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)CSC4=NN=NN4C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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